Cas no 1228-72-4 (17-Epiestriol)

17-Epiestriol 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-triene-3,16,17-triol,(16a,17a)-
- 17-Epiestriol
- 16a,17a-Estriol
- 16a-Hydroxy-17a-estradiol
- 16ALPHA-HYDROXY-17ALPHA-ESTRADIOL
- 17a-Estriol
- 17-EPIESTRIOL (16ALPHA,17ALPHA)
- 17-epioestriol
- epi-Oestriol
- DTXSID00858947
- NS00069550
- LMST02010049
- 17alpha-Estriol
- (16alpha,17alpha)-estra-1(10),2,4-triene-3,16,17-triol
- (8R,9S,13S,14S,16R,17S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
- UNII-4G7IHY560Z
- (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- Estra-1,3,5(10)-triene-3,16alpha,17alpha-triol (17-epi-Estriol)
- 4G7IHY560Z
- (16alpha,17alpha)-Estra-1,3,5(10)-Triene-3,16,17-Triol
- estra-1(10),2,4-triene-3,16alpha,17alpha-triol
- BIDD:ER0026
- 16.ALPHA.,17.ALPHA.-ESTRIOL
- DB07702
- 16alpha,17alpha-estriol
- SCHEMBL223226
- 17.ALPHA.-ESTRIOL
- 1,3,5(10)-Estratriene-3,16alpha,17alpha-triol
- Estriol Impurity E
- PD005539
- AKOS040755521
- ESTRA-1,3,5(10)-TRIENE-3,16,17-TRIOL, (16.ALPHA.,17.ALPHA.)-
- NSC 84051
- 1228-72-4
- CHEMBL1232445
- CHEBI:42156
- NSC84051
- (1S,2R,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2,7-triol
- MFCD00069500
- Estra-1,3,5(10)-triene-3,16?,17?-triol (17-epi-Estriol)
- NSC-84051
- Estra-1,3,5(10)-triene-3,16a,17a-triol
- Q27096920
- E3O
- 3,16alpha,17alpha-Trihydroxy-1,3,5(10)-estratriene
- 17-epi-Estriol
- (9beta,13alpha,14beta,16alpha,17alpha)-estra-1(10),2,4-triene-3,16,17-triol
- Estra-1,3,5(10)-triene-3,16,17-triol, (16alpha,17alpha)-
- 16.ALPHA.-HYDROXY-17.ALPHA.-ESTRADIOL
- ESTRA-1,3,5(10)-TRIENE-3,16.ALPHA.,17.ALPHA.-TRIOL
- HY-163712
- CS-1100827
-
- MDL: MFCD00069500
- インチ: InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
- InChIKey: PROQIPRRNZUXQM-PNVOZDDCSA-N
- ほほえんだ: C[C@@]12CC[C@@H]3C4=CC=C(C=C4CC[C@H]3[C@@H]2C[C@H]([C@H]1O)O)O
計算された属性
- せいみつぶんしりょう: 288.17300
- どういたいしつりょう: 288.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- ゆうかいてん: 239-241°C
- PSA: 60.69000
- LogP: 2.58000
17-Epiestriol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E586510-5mg |
17-Epiestriol |
1228-72-4 | 5mg |
$ 328.00 | 2023-09-07 | ||
1PlusChem | 1P000JZ2-1mg |
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |
1228-72-4 | ≥95% | 1mg |
$166.00 | 2025-02-18 | |
A2B Chem LLC | AA25086-1mg |
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |
1228-72-4 | ≥95% | 1mg |
$106.00 | 2024-04-20 | |
TRC | E586510-25mg |
17-Epiestriol |
1228-72-4 | 25mg |
$1409.00 | 2023-05-18 | ||
TRC | E586510-2.5mg |
17-Epiestriol |
1228-72-4 | 2.5mg |
$ 244.00 | 2023-09-07 | ||
A2B Chem LLC | AA25086-5mg |
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |
1228-72-4 | ≥95% | 5mg |
$469.00 | 2024-04-20 | |
TRC | E586510-10mg |
17-Epiestriol |
1228-72-4 | 10mg |
$ 620.00 | 2023-09-07 | ||
1PlusChem | 1P000JZ2-5mg |
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |
1228-72-4 | ≥95% | 5mg |
$621.00 | 2023-12-25 |
17-Epiestriol 関連文献
-
Xiuqian Jiang,Mark Waterland,Len Blackwell,Ashton Partridge Anal. Methods 2010 2 368
-
2. Steroid inhibition of erythrocyte-derived ATP reduces endothelial cell production of nitric oxide in a 3D-printed fluidic modelTiffany?M. Janes,Dana M. Spence Anal. Methods 2018 10 3416
-
Hui-Jun Fu,Yu Wang,Xiu-Xiu Dong,Yi-Xin Liu,Zi-Jian Chen,Yu-Dong Shen,Chi Yang,Jie-Xian Dong,Zhen-Lin Xu RSC Adv. 2016 6 65588
-
Juhi Bhadresh Raval,Vaibhavkumar N. Mehta,Sanjay Jha,Rakesh Kumar Singhal,Hirakendu Basu,Suresh Kumar Kailasa Sens. Diagn. 2023 2 815
-
Yong-ping Tang,Su-qing Zhao,Ying-song Wu,Jian-wei Zhou,Ming Li Anal. Methods 2013 5 4068
-
Gon?alo Gra?a,Brian J. Goodfellow,António S. Barros,Sílvia Diaz,Iola F. Duarte,Konstantina Spagou,Kirill Veselkov,Elizabeth J. Want,John C. Lindon,Isabel M. Carreira,Eulália Galhano,Cristina Pita,Ana M. Gil Mol. BioSyst. 2012 8 1243
-
Yelena Sapozhnikova,Melanie Hedgespeth,Edward Wirth,Michael Fulton Anal. Methods 2011 3 1079
-
Yuki Hiruta,Ryosuke Kanazashi,Eri Ayano,Teruo Okano,Hideko Kanazawa Analyst 2016 141 910
-
9. The A-CD analogue of 16β,17α-estriol is a potent and highly selective estrogen receptor β agonistClaire Sauvée,Anja Sch?fer,Henrik Sundén,Jian-Nong Ma,Anna-Lena Gustavsson,Ethan S. Burstein,Roger Olsson Med. Chem. Commun. 2013 4 1439
-
Hui-Jun Fu,Yu Wang,Xiu-Xiu Dong,Yi-Xin Liu,Zi-Jian Chen,Yu-Dong Shen,Chi Yang,Jie-Xian Dong,Zhen-Lin Xu RSC Adv. 2016 6 65588
17-Epiestriolに関する追加情報
Professional Introduction to Compound with CAS No 1228-72-4 and Product Name 17-Epiestriol
Compound with the CAS number 1228-72-4 is a significant chemical entity that has garnered considerable attention in the field of pharmaceutical research and development. This compound, more specifically identified by the product name 17-Epiestriol, is a derivative of estrogen and has shown promising potential in various biological and therapeutic applications. The unique structural configuration of 17-Epiestriol distinguishes it from other estrogens, making it a subject of intense study for its distinct pharmacological properties.
The chemical structure of 17-Epiestriol involves a specific epimerization at the C17 position, which alters its interaction with estrogen receptors in the body. This modification leads to a different pharmacokinetic profile compared to native estrogens, potentially offering improved efficacy and reduced side effects. Recent advancements in biochemical research have highlighted the importance of such structural modifications in developing next-generation therapeutics.
In the realm of medical science, 17-Epiestriol has been explored for its potential applications in treating various hormonal disorders and cancers. Studies have demonstrated its ability to selectively bind to estrogen receptors, particularly in breast cancer cells, where it can modulate signaling pathways involved in tumor growth and progression. The compound's ability to exhibit both agonistic and antagonistic effects on estrogen receptors makes it a versatile candidate for therapeutic intervention.
One of the most compelling aspects of 17-Epiestriol is its role in preclinical research related to menopausal symptoms management. Traditional estrogen therapies often come with significant side effects, including an increased risk of thromboembolic events and certain types of cancer. 17-Epiestriol, however, has shown promise in mitigating these risks while still providing relief from menopausal discomforts such as hot flashes and osteoporosis. This has positioned it as a potential alternative for patients seeking hormone replacement therapy with fewer adverse effects.
Recent clinical trials have begun to shed light on the therapeutic potential of 17-Epiestriol in treating osteoporosis. The compound's ability to stimulate bone formation by interacting with estrogen receptors has been observed to enhance bone density in postmenopausal women. This effect is attributed to its ability to activate bone-forming cells (osteoblasts) while inhibiting bone-resorbing cells (osteoclasts), thereby creating a favorable environment for bone health improvement.
The pharmacological profile of 17-Epiestriol also extends to its anti-inflammatory and immunomodulatory properties. Research indicates that the compound can modulate immune responses by influencing cytokine production and reducing inflammation-related markers. This makes it a promising candidate for developing treatments for autoimmune diseases and chronic inflammatory conditions where estrogen receptor signaling plays a critical role.
In conclusion, the compound with CAS no 1228-72-4, known by the product name 17-Epiestriol, represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and diverse biological activities position it as a valuable tool in both preclinical and clinical research. As ongoing studies continue to uncover new applications and mechanisms of action, 17-Epiestriol is poised to become an important therapeutic agent in managing various medical conditions associated with estrogen receptor signaling.
1228-72-4 (17-Epiestriol) 関連製品
- 50-27-1(Estriol)
- 1818-12-8(2-Methyl Estradiol)
- 57-91-0(Alpha-Estradiol)
- 1232-80-0(2-Hydroxyestriol)
- 50-28-2(Estradiol)
- 1474-53-9(Estriol Methyl Ether)
- 221093-33-0(2-Hydroxy-17β-estradiol-16,16,17-d5)
- 15183-37-6(Estetrol)
- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)
- 2171620-17-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopropyl}acetic acid)




